molecular formula C21H29N3O5 B6023656 4-(4a-Morpholin-4-yl-7-nitro-1,2,3,4,9,9a-hexahydroxanthen-9-yl)morpholine

4-(4a-Morpholin-4-yl-7-nitro-1,2,3,4,9,9a-hexahydroxanthen-9-yl)morpholine

Cat. No.: B6023656
M. Wt: 403.5 g/mol
InChI Key: QCKOELLDBHAPRZ-UHFFFAOYSA-N
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Description

4-(4a-Morpholin-4-yl-7-nitro-1,2,3,4,9,9a-hexahydroxanthen-9-yl)morpholine is a complex organic compound that belongs to the class of xanthenes This compound is characterized by the presence of two morpholine rings and a nitro group attached to a hexahydroxanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4a-Morpholin-4-yl-7-nitro-1,2,3,4,9,9a-hexahydroxanthen-9-yl)morpholine typically involves multiple steps, including the formation of the hexahydroxanthene core, the introduction of the nitro group, and the attachment of the morpholine rings. One common synthetic route is as follows:

    Formation of Hexahydroxanthene Core: The hexahydroxanthene core can be synthesized through a cyclization reaction of appropriate precursors under acidic conditions.

    Morpholine Attachment: The morpholine rings are attached through nucleophilic substitution reactions using morpholine and appropriate leaving groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4a-Morpholin-4-yl-7-nitro-1,2,3,4,9,9a-hexahydroxanthen-9-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the hexahydroxanthene core.

    Reduction Products: Amino derivatives of the compound.

    Substitution Products: Compounds with substituted morpholine rings.

Scientific Research Applications

4-(4a-Morpholin-4-yl-7-nitro-1,2,3,4,9,9a-hexahydroxanthen-9-yl)morpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(4a-Morpholin-4-yl-7-nitro-1,2,3,4,9,9a-hexahydroxanthen-9-yl)morpholine involves its interaction with specific molecular targets and pathways. The nitro group and morpholine rings play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4a-Morpholin-4-yl-7-nitro-1,2,3,4,9,9a-hexahydroxanthen-9-yl)piperidine
  • 4-(4a-Morpholin-4-yl-7-nitro-1,2,3,4,9,9a-hexahydroxanthen-9-yl)pyrrolidine

Uniqueness

4-(4a-Morpholin-4-yl-7-nitro-1,2,3,4,9,9a-hexahydroxanthen-9-yl)morpholine is unique due to the presence of two morpholine rings and a nitro group attached to a hexahydroxanthene core. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. The presence of the nitro group enhances its reactivity and potential biological activity, while the morpholine rings contribute to its solubility and stability.

Properties

IUPAC Name

4-(4a-morpholin-4-yl-7-nitro-1,2,3,4,9,9a-hexahydroxanthen-9-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c25-24(26)16-4-5-19-17(15-16)20(22-7-11-27-12-8-22)18-3-1-2-6-21(18,29-19)23-9-13-28-14-10-23/h4-5,15,18,20H,1-3,6-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKOELLDBHAPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)C(C3=C(O2)C=CC(=C3)[N+](=O)[O-])N4CCOCC4)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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